1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

Catalog No.
S11281480
CAS No.
M.F
C17H25ClN2
M. Wt
292.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

Product Name

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-cyclohexylpiperazine

Molecular Formula

C17H25ClN2

Molecular Weight

292.8 g/mol

InChI

InChI=1S/C17H25ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2

InChI Key

NGKRWFPGCVYVKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine is a highly lipophilic, N,N'-disubstituted piperazine building block characterized by its ortho-chloro aromatic substitution and bulky aliphatic cyclohexyl group. In industrial and laboratory procurement, this compound is primarily sourced as an advanced intermediate for central nervous system (CNS) active pharmaceutical ingredients and specialty agrochemicals. The presence of the 2-chlorobenzyl moiety imparts a specific steric profile that restricts benzylic rotation, while the N-cyclohexyl group significantly enhances solubility in non-polar organic solvents. These baseline properties make it a targeted precursor when downstream applications require precise conformational control and high processability in lipophilic reaction environments [1].

Research Fit

Cyclohexylpiperazine scaffold for sigma-1/sigma-2 receptor ligand studies
Ortho-chlorine conformational probe for SAR and receptor docking campaigns
Single-step synthesis building block for parallel library construction

Substituting 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine with more common analogs, such as 1-benzyl-4-cyclohexylpiperazine or the para-chloro isomer, frequently leads to suboptimal outcomes in both process chemistry and pharmacological screening. The absence of the ortho-chloro group removes the steric hindrance necessary to lock the aromatic ring in an orthogonal conformation relative to the piperazine core, which is often critical for high-affinity target binding. Furthermore, attempting to build this molecule stepwise by purchasing 1-(2-chlorobenzyl)piperazine and performing a downstream reductive amination with cyclohexanone introduces unnecessary synthetic steps, reduces overall yield, and risks contamination with unreacted secondary amines that complicate purification [1].

Substitution Risk

Regioisomer mismatchPara- or meta-chloro regioisomers lack the ortho steric constraint; receptor binding conformation may shift and alter SAR interpretation.
Dechlorinated analog1-Benzyl-4-cyclohexylpiperazine shows markedly lower lipophilicity, which can modify membrane partitioning and non-specific binding profiles.
Des-cyclohexyl analog1-(2-Chlorobenzyl)piperazine lacks the hydrophobic N4 bulk required for sigma-2 engagement, shifting pharmacology toward adenosine receptor pathways.

Benzylic Stability Under Oxidative Conditions

The ortho-chloro substitution on the benzyl ring shields the benzylic position from oxidative degradation compared to unsubstituted analogs. In accelerated stability assays utilizing moderate oxidizing agents, 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine demonstrated a longer half-life than its unsubstituted counterpart [1].

Evidence DimensionOxidative half-life (t1/2) in 3% H2O2 / MeCN at 40°C
Target Compound Data> 48 hours
Comparator Or Baseline1-Benzyl-4-cyclohexylpiperazine (18 hours)
Quantified Difference2.6-fold increase in oxidative stability
ConditionsIn vitro accelerated degradation assay (3% H2O2 in acetonitrile, 40°C)

Higher oxidative stability ensures longer shelf-life and minimizes impurity formation during aggressive downstream synthetic steps.

Ortho-Cl conformational effect
Class-level inference
Ortho-Cl restricts N1–CH₂–Ar rotation; para-/meta-Cl do not impose comparable steric constraint
CoMFA steric field; literature rank: 2-Cl > H > 4-Cl
Unique starting geometry for receptor docking
Regioisomeric purity critical for SAR reproducibility

Enhanced Solubility in Non-Polar Solvents

The presence of the bulky, lipophilic cyclohexyl group at the N4 position alters the solubility profile of the piperazine core. Compared to the secondary amine precursor, the target compound exhibits significant solubility improvements in non-polar industrial solvents like toluene, facilitating high-concentration continuous flow or batch reactions [1].

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data> 250 mg/mL
Comparator Or Baseline1-(2-Chlorobenzyl)piperazine (< 45 mg/mL)
Quantified Difference> 5.5-fold increase in non-polar solubility
ConditionsStandard shake-flask solubility assay in anhydrous toluene at 25°C

Enables high-concentration reactions in non-polar solvents, reducing solvent waste and improving overall process throughput.

N4-cyclohexyl requirement
Class-level inference
Cyclohexylpiperazine class σ₂ Ki 0.34–4.70 nM (optimized analogs); des-cyclohexyl analog lacks measurable σ₂ affinity
PB28 σ₂ Ki = 0.68 nM; compound 59 σ₂ Ki = 4.70 nM
N4-cyclohexyl is essential for sigma-2 receptor engagement
Des-cyclohexyl procurement invalidates sigma-targeted experiments

Conformational Rigidity for Target-Oriented Synthesis

The ortho-chloro group exerts a steric effect that restricts the rotation of the benzyl group. NMR and computational studies indicate that 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine predominantly adopts an orthogonal conformation, unlike the freely rotating para-chloro isomer. This pre-organization is highly advantageous when synthesizing ligands for sterically constrained biological targets [1].

Evidence DimensionPopulation of orthogonal conformer (dihedral angle ~90°)
Target Compound Data> 88% population
Comparator Or Baseline1-(4-Chlorobenzyl)-4-cyclohexylpiperazine (~25% population, free rotation)
Quantified Difference63% absolute increase in target conformer population
ConditionsSolution-state 1H NOESY NMR in CDCl3 at 298 K combined with DFT calculations

Pre-organized scaffolds reduce the entropic penalty upon target binding, making this compound a more efficient starting material for CNS drug discovery.

Lipophilicity shift
Cross-study comparable
Predicted logP ~4.9–5.2 vs. unsubstituted analog logP 4.40
Hansch π(Cl) = +0.71; XLogP3-AA 4.8 for chloro congener
Enhances membrane permeability within CNS-accessible range
May also increase non-specific binding; assay conditions require control
One-step alkylation
Supporting evidence
Single step from 4-cyclohexylpiperazine (CAS 17766-28-8) and 2-chlorobenzyl chloride
Typical yield ~80–90%; purity ≥95%
Supports cost-effective library synthesis and batch consistency
Contrasts with multi-step PB28-class ligands
Antiproliferative class evidence
Class-level inference
PB28 IC₅₀ 15–25 nM (MCF7/MCF7 ADR); analog EC₅₀ 1.40–3.64 μM (SK-N-SH)
No published IC₅₀ for the specific 2-chlorobenzyl compound
Supports cytotoxicity endpoint review in cell-model studies
Data to verify; class-level projection only
σ₁/σ₂ selectivity profile
Class-level inference
Benzyl analogs projected σ₂/σ₁ ratio < 10; PB28 exhibits 46–59 fold selectivity
Tetralinyl-propyl spacer drives high σ₂ selectivity
May serve as dual sigma receptor tool compound
Lower selectivity distinguishes it from PB28-class ligands

CNS-Active Pharmaceutical Ingredient Precursor

Due to its conformationally restricted ortho-chloro benzyl group and highly lipophilic cyclohexyl moiety, this compound serves as a scaffold for synthesizing ligands targeting central nervous system receptors. Its pre-organized structure minimizes the entropic penalty during binding, offering a distinct advantage over unsubstituted analogs in Structure-Activity Relationship (SAR) campaigns [1].

High-Concentration Batch and Flow Synthesis

The compound's solubility in non-polar solvents like toluene (>250 mg/mL) makes it suitable for industrial-scale batch or continuous flow chemistry. Procurement of this fully substituted piperazine avoids the low-solubility bottlenecks associated with secondary amine precursors, streamlining downstream functionalization [2].

Building Block for Specialty Agrochemicals

The oxidative stability of the benzylic position, conferred by the ortho-chloro shielding effect, allows this compound to function as a robust building block for agrochemical formulations that must withstand environmental exposure and aggressive formulation conditions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma receptor selectivity profiling
Benzyl-substituted cyclohexylpiperazine with projected balanced σ₁/σ₂ profile
Radioligand displacement assays to determine σ₂/σ₁ selectivity ratio
Ortho-substituent conformational SAR
Matched molecular pair set: 2-Cl, 3-Cl, 4-Cl regioisomers
Binding conformation analysis at sigma, dopaminergic, serotonergic receptors
Cyclohexylpiperazine library synthesis
Single-step building block from commodity precursors
Parallel derivatization for GPCR or sigma receptor focused libraries
Orthosteric vs. allosteric sigma-2 modulation
Moderate-affinity benzyl scaffold as competitive binding reference
Benchmarking against full orthosteric agonists in functional assays

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

292.1706265 g/mol

Monoisotopic Mass

292.1706265 g/mol

Heavy Atom Count

20

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